molecular formula C6H8F3N3O2S2 B12979284 5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide

Cat. No.: B12979284
M. Wt: 275.3 g/mol
InChI Key: HCZBGHFAXSJIGA-UHFFFAOYSA-N
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Description

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a sulfonic acid dimethylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Dimethylamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups but different core structures.

    Sulfonic Acid Derivatives: Compounds with sulfonic acid groups but different overall structures.

Uniqueness

5-Thioxo-3-trifluoromethyl-4,5-dihydro-pyrazole-1-sulfonic acid dimethylamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the sulfonic acid dimethylamide moiety contributes to its solubility and reactivity.

Properties

Molecular Formula

C6H8F3N3O2S2

Molecular Weight

275.3 g/mol

IUPAC Name

N,N-dimethyl-5-sulfanylidene-3-(trifluoromethyl)-4H-pyrazole-1-sulfonamide

InChI

InChI=1S/C6H8F3N3O2S2/c1-11(2)16(13,14)12-5(15)3-4(10-12)6(7,8)9/h3H2,1-2H3

InChI Key

HCZBGHFAXSJIGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C(=S)CC(=N1)C(F)(F)F

Origin of Product

United States

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